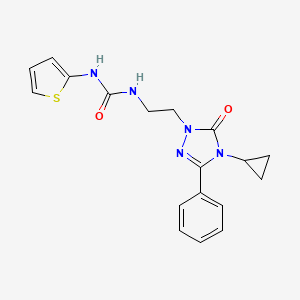
1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O2S, with a molecular weight of 383.5 g/mol. The structure includes a triazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2194907-04-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for related triazole compounds .
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro assays demonstrate that compounds featuring the triazole ring can induce apoptosis in cancer cell lines. For example, triazole derivatives have been tested against prostate cancer cell lines like PC3, showing promising results in reducing cell viability and inducing cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has also been documented. The presence of the thiophene group in conjunction with the triazole ring may enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines. In animal models, these compounds have been shown to reduce inflammation markers significantly .
Case Study 1: Antibacterial Screening
A series of triazole derivatives were synthesized and screened for antibacterial activity against a panel of pathogens. The compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that modifications at certain positions on the triazole ring could enhance antibacterial potency.
Case Study 2: Anticancer Activity
In a study evaluating the effects of various triazole derivatives on cancer cell lines, our compound was found to inhibit proliferation in breast cancer cells significantly. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This suggests that further exploration into its anticancer properties could yield valuable therapeutic options.
Propiedades
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(20-15-7-4-12-26-15)19-10-11-22-18(25)23(14-8-9-14)16(21-22)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPIJIEHRWDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














